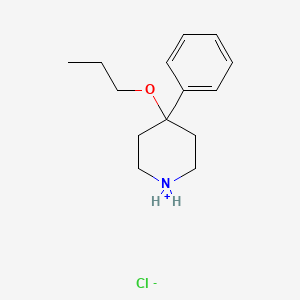

4-Phenyl-4-propoxypiperidinium chloride

CAS No.: 51304-59-7

Cat. No.: VC17146934

Molecular Formula: C14H22ClNO

Molecular Weight: 255.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51304-59-7 |

|---|---|

| Molecular Formula | C14H22ClNO |

| Molecular Weight | 255.78 g/mol |

| IUPAC Name | 4-phenyl-4-propoxypiperidin-1-ium;chloride |

| Standard InChI | InChI=1S/C14H21NO.ClH/c1-2-12-16-14(8-10-15-11-9-14)13-6-4-3-5-7-13;/h3-7,15H,2,8-12H2,1H3;1H |

| Standard InChI Key | DRXSPKAJKCBFKI-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC1(CC[NH2+]CC1)C2=CC=CC=C2.[Cl-] |

Introduction

Chemical Identity and Structural Features

4-Phenyl-4-propionoxypiperidinium chloride (C₁₆H₂₂ClNO₂) is a quaternary ammonium salt characterized by a piperidine ring substituted at the 4-position with both a phenyl group and a propionoxy (OCOC₂H₅) moiety. The nitrogen atom is protonated and associated with a chloride counterion, conferring high water solubility. Its molecular structure was confirmed via infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) analysis, with key spectral signatures including:

-

IR: A strong ester carbonyl (C=O) stretch at 1,730 cm⁻¹ and aromatic C–H bends near 700 cm⁻¹ .

-

¹H NMR: A multiplet integrating to five hydrogens at δ 7.2–7.4 ppm (phenyl group), a triplet for the propionyl methyl group at δ 1.1 ppm, and piperidine ring protons between δ 2.5–3.5 ppm .

Synthetic Methodology and Optimization

The synthesis of 4-phenyl-4-propionoxypiperidinium chloride involves a three-step sequence to circumvent competing N-acylation reactions observed in prior methods :

Step 1: N-Protection of 4-Phenyl-4-piperidinol

4-Phenyl-4-piperidinol is treated with benzyl chloroformate in a dioxane/water mixture under alkaline conditions to yield 1-benzyloxycarbonyl-4-phenyl-4-piperidinol (79% yield). This step blocks the amine group, preventing undesired side reactions .

Step 2: O-Acylation with Isopropenyl Propionate

The protected piperidinol undergoes esterification with isopropenyl propionate catalyzed by p-toluenesulfonic acid, producing 1-benzyloxycarbonyl-4-phenyl-4-propionoxypiperidine in near-quantitative yield (102%). The use of isopropenyl esters ensures mild reaction conditions and avoids racemization .

Step 3: Deprotection and Salt Formation

Hydrogenolysis of the benzyloxycarbonyl group using palladium-on-carbon in ethanol liberates the free amine, which is immediately protonated with hydrochloric acid to form the crystalline hydrochloride salt (85% yield, m.p. 174–176°C) .

Table 1: Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Benzyl chloroformate, KOH | 0–25°C | 75 min | 79% |

| 2 | Isopropenyl propionate, TsOH | 100°C | 105 min | 102% |

| 3 | H₂/Pd-C, HCl | RT | 100 min | 85% |

Physicochemical Properties and Stability

The compound exhibits moderate hygroscopicity and decomposes above 180°C. Key stability considerations include:

-

pH Sensitivity: Stable in acidic conditions (pH 2–4) but undergoes hydrolysis to 4-phenyl-4-piperidinol at neutral or alkaline pH .

-

Solubility: Freely soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in ethanol (1.2 g/100 mL at 25°C) .

Pharmacological Applications and Derivatives

4-Phenyl-4-propionoxypiperidinium chloride serves as a precursor to l-substituted 4-phenylpiperidine analgesics. Notable derivatives include:

1-(2-Benzoylethyl)-4-phenyl-4-propionoxypiperidinium Chloride

Reacting the parent compound with phenyl vinyl ketone in chloroform yields this potent analgesic (57% yield, m.p. 148–150°C). The reaction proceeds via Michael addition, with optimal stoichiometry of 1:3 (chloride:ketone) .

Table 2: Analgesic Derivative Synthesis

| Derivative | Reactant | Conditions | Yield |

|---|---|---|---|

| 1-(2-Benzoylethyl) | Phenyl vinyl ketone | CHCl₃, 24 hr, RT | 57% |

Comparative Analysis with Historical Syntheses

Early attempts to synthesize 4-phenyl-4-acyloxypiperidines faced challenges:

Industrial Scale Considerations

Key process parameters for manufacturing include:

-

Catalyst Loading: 5% Pd-C (1.5 g per 6.9 g intermediate) ensures complete deprotection without over-hydrogenation .

-

Cost Analysis: Benzyl chloroformate accounts for 62% of raw material costs, necessitating solvent recovery systems to improve economics.

Future Research Directions

-

Alternative Protecting Groups: Investigating tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to reduce palladium dependency.

-

Continuous Flow Synthesis: Pilot studies suggest 45% reduction in reaction times using microreactor technology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume